

Application Notes and Protocols for Assessing MC-VC-Pab-NH2 ADC Cytotoxicity

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For Researchers, Scientists, and Drug Development Professionals

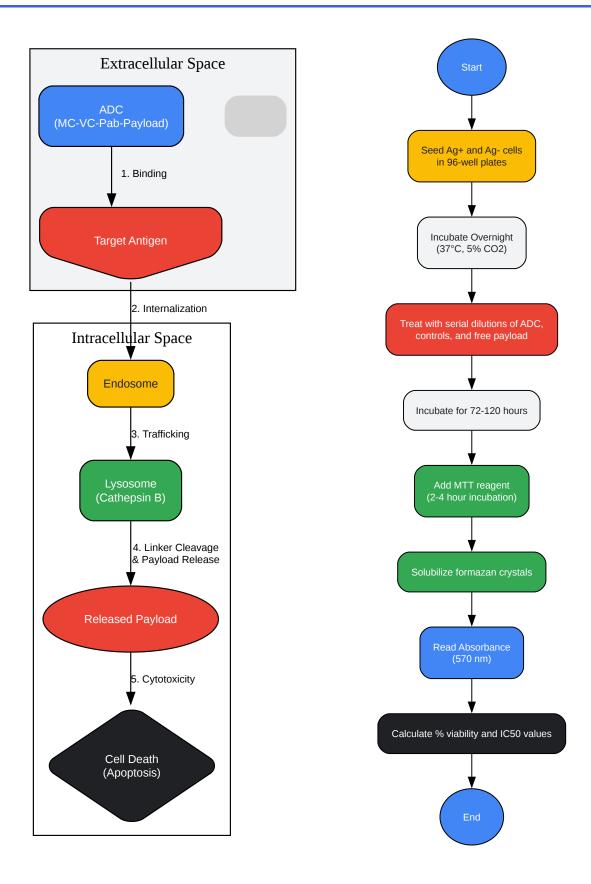
Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The MC-VC-Pab-NH2 linker system is a critical component in many ADCs, designed for stability in circulation and efficient cleavage within the tumor cell. This application note provides detailed protocols for assessing the in vitro cytotoxicity of ADCs utilizing the MC-VC-Pab-NH2 linker, a crucial step in the preclinical evaluation of these promising therapeutics.[3][4][5] The protocols described herein are designed to ensure the generation of reliable and reproducible data for ADC candidate selection and characterization.

Mechanism of Action: MC-VC-Pab-NH2 Linker

The MC-VC-Pab-NH2 linker is a sophisticated system comprising a maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyloxycarbonyl (PAB) spacer. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. Inside the cell, the ADC traffics to the lysosome, where the acidic environment and presence of proteases, such as cathepsin B, lead to the cleavage of the VC linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the active cytotoxic payload into the cytoplasm to exert its cell-killing effect.





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